6-Fluoroisoquinoline-1-carbonitrile
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Overview
Description
6-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative with the molecular formula C10H5FN2. This compound is part of a broader class of fluorinated heterocycles, which are known for their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroisoquinoline-1-carbonitrile typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the direct fluorination of isoquinoline precursors using electrophilic fluorinating agents. Another approach involves the cyclization of pre-fluorinated benzene ring precursors to form the isoquinoline framework .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of 6-aminoisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-Fluoroisoquinoline-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroisoquinoline-5-carbonitrile: Another fluorinated isoquinoline with similar properties but different substitution patterns.
Fluoroquinolines: A broader class of compounds with fluorine atoms on the quinoline ring, known for their antibacterial activity
Uniqueness
6-Fluoroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
6-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H |
InChI Key |
NNBWOMQUXWHJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C=C1F |
Origin of Product |
United States |
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